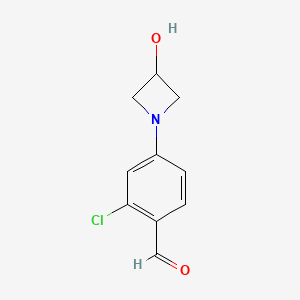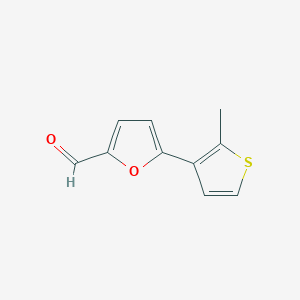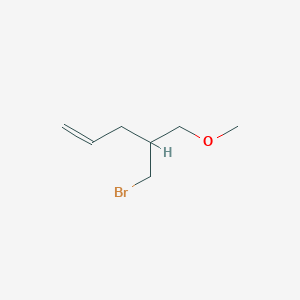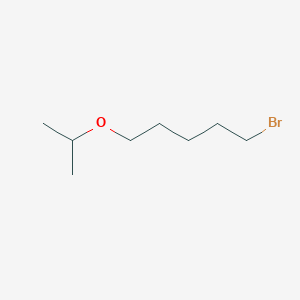
1-Bromo-5-(propan-2-yloxy)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-(propan-2-yloxy)pentane is an organic compound with the molecular formula C₈H₁₇BrO. It is a brominated ether, where a bromine atom is attached to the first carbon of a pentane chain, and a propan-2-yloxy group is attached to the fifth carbon. This compound is used primarily in organic synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-5-(propan-2-yloxy)pentane can be synthesized through the reaction of 1,5-pentanediol with hydrobromic acid (HBr) in the presence of a dehydrating agent such as sulfuric acid (H₂SO₄). The reaction proceeds via the formation of an intermediate 5-bromo-1-pentanol, which is then reacted with isopropanol in the presence of a base like sodium hydroxide (NaOH) to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving distillation and recrystallization steps to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-5-(propan-2-yloxy)pentane undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or amines (NH₂R).
Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ether group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH₃) in solvents like ethanol or water.
Elimination reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Major Products
Nucleophilic substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination reactions: Alkenes such as 1-pentene or 2-pentene.
Oxidation: Aldehydes or carboxylic acids derived from the ether group.
Applications De Recherche Scientifique
1-Bromo-5-(propan-2-yloxy)pentane is used in various scientific research applications, including:
Organic synthesis: As a building block for the synthesis of more complex molecules.
Medicinal chemistry: For the development of pharmaceutical intermediates and active compounds.
Material science: In the preparation of polymers and other advanced materials.
Biological studies: As a reagent for modifying biomolecules and studying their interactions.
Mécanisme D'action
The mechanism of action of 1-Bromo-5-(propan-2-yloxy)pentane involves its reactivity as an alkylating agent. The bromine atom is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various nucleophilic sites in molecules, facilitating the formation of new chemical bonds and structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromopentane: Similar structure but lacks the ether group, making it less versatile in certain reactions.
5-Bromo-1-pentanol: Contains a hydroxyl group instead of the ether group, leading to different reactivity and applications.
1-Bromo-3-(propan-2-yloxy)propane: Shorter carbon chain, affecting its physical properties and reactivity.
Uniqueness
1-Bromo-5-(propan-2-yloxy)pentane is unique due to the presence of both a bromine atom and an ether group, providing a combination of reactivity and functionality that is valuable in organic synthesis and research applications.
Propriétés
Formule moléculaire |
C8H17BrO |
|---|---|
Poids moléculaire |
209.12 g/mol |
Nom IUPAC |
1-bromo-5-propan-2-yloxypentane |
InChI |
InChI=1S/C8H17BrO/c1-8(2)10-7-5-3-4-6-9/h8H,3-7H2,1-2H3 |
Clé InChI |
WQMHJDGYOZMSPQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B13193859.png)
![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13193860.png)
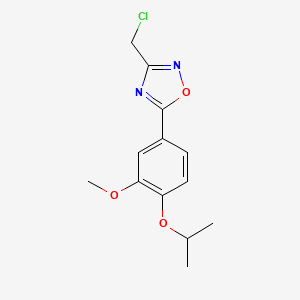
![2-[(1S,2S,3R)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13193865.png)
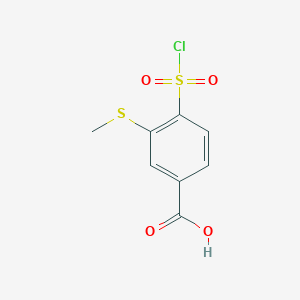
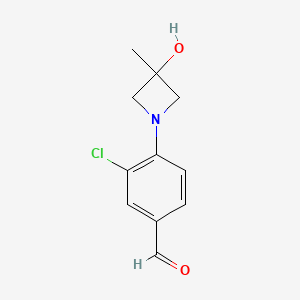
![2-Bromo-5-cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B13193876.png)
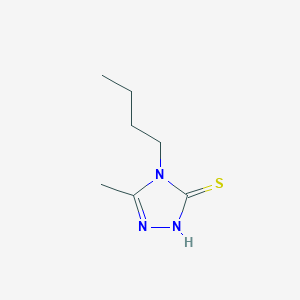
![1-[(tert-Butoxy)carbonyl]-4-chloro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13193883.png)
![2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B13193891.png)
